DMOG
Overview
Description
Dimethyloxalylglycine (DMOG) is a cell-permeable, competitive inhibitor of prolyl hydroxylase domain-containing proteins (PHDs) and hypoxia-inducible factor prolyl hydroxylases (HIF-PHs). It is an analog of α-ketoglutarate and is known for its ability to stabilize and accumulate hypoxia-inducible factor-1α (HIF-1α) in vitro and in vivo . This compound is widely used in scientific research due to its role in mimicking hypoxia and regulating various cellular processes.
Mechanism of Action
Target of Action
Dimethyloxaloylglycine (DMOG) primarily targets Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH), a key enzyme involved in the regulation of the Hypoxia-Inducible Factor (HIF) pathway . HIF-PH is responsible for the hydroxylation of HIF, a process that marks HIF for degradation under normal oxygen conditions . By inhibiting HIF-PH, this compound stabilizes HIF, allowing it to accumulate even under normal oxygen conditions .
Mode of Action
This compound acts as a competitive inhibitor of HIF-PH . It is an α-ketoglutarate analogue and inhibits α-KG-dependent hydroxylases . By inhibiting HIF-PH, this compound prevents the hydroxylation and subsequent degradation of HIF, leading to its stabilization and accumulation . This results in the activation of the HIF pathway, even under normoxic conditions .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the HIF pathway . Under normal oxygen conditions, HIF is hydroxylated by HIF-PH, marking it for degradation . This leads to the accumulation of HIF and the activation of the HIF pathway . The HIF pathway upregulates hundreds of genes that help cells survive in reduced oxygen environments .
Pharmacokinetics
It is known that this compound is a cell-permeable compound , suggesting that it can readily cross cell membranes to exert its effects
Result of Action
The primary result of this compound’s action is the activation of the HIF pathway and the upregulation of genes that help cells survive in hypoxic conditions . This can lead to various cellular effects, such as increased cell survival, angiogenesis, and metabolic changes . For example, this compound has been shown to enhance the angiogenic activity of mesenchymal stem cells, contributing to bone regeneration .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the oxygen concentration in the environment can affect the degree to which this compound induces HIF accumulation . In normoxic conditions, this compound can induce a hypoxia-like response by inhibiting HIF-PH and stabilizing HIF . In hypoxic conditions, hif is naturally stabilized, and the effects of this compound may be less pronounced
Biochemical Analysis
Biochemical Properties
Dimethyloxaloylglycine plays a significant role in biochemical reactions, particularly in angiogenesis . It interacts with HIF-1α, an important protein that can activate a broad array of angiogenic factors . The interaction between Dimethyloxaloylglycine and HIF-1α is crucial for the angiogenic activity of bone mesenchymal stem cells (BMSCs) in tissue-engineered bone .
Cellular Effects
Dimethyloxaloylglycine has profound effects on various types of cells and cellular processes. It influences cell function by activating the expression of HIF-1α, which in turn enhances the mRNA expression and secretion of related angiogenic factors in BMSCs . This impact on cell signaling pathways and gene expression significantly improves the angiogenic activity of BMSCs .
Molecular Mechanism
At the molecular level, Dimethyloxaloylglycine exerts its effects by inhibiting PHD enzymes . This inhibition stabilizes HIF-1α, even in cells at normal oxygen tension . The stabilized HIF-1α can then activate a broad array of angiogenic factors, leading to enhanced angiogenic activity .
Temporal Effects in Laboratory Settings
The effects of Dimethyloxaloylglycine change over time in laboratory settings. For instance, it has been observed that Dimethyloxaloylglycine significantly enhances the mRNA expression and secretion of related angiogenic factors in BMSCs
Metabolic Pathways
Dimethyloxaloylglycine is involved in the HIF-1α pathway, where it inhibits PHD enzymes to stabilize HIF-1α
Preparation Methods
Synthetic Routes and Reaction Conditions
DMOG can be synthesized through the esterification of oxalyl chloride with dimethylamine, followed by hydrolysis to yield dimethyloxalylglycine. The reaction typically involves the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
DMOG primarily undergoes reactions related to its role as a hypoxia mimetic agent. It can participate in oxidation and reduction reactions, particularly those involving the stabilization of HIF-1α .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include α-ketoglutarate, prolyl hydroxylase inhibitors, and various solvents like dimethyl sulfoxide (DMSO) and water. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal activity .
Major Products Formed
The major products formed from reactions involving this compound are typically related to the stabilization of HIF-1α and the subsequent activation of downstream signaling pathways. This includes the upregulation of genes involved in angiogenesis, metabolism, and cell survival .
Scientific Research Applications
DMOG has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Dimethyloxalylglycine (DMOG): Known for its role in stabilizing HIF-1α and mimicking hypoxia.
Cobalt chloride: Another hypoxia mimetic agent that stabilizes HIF-1α through a different mechanism.
Desferrioxamine: A chelating agent that also stabilizes HIF-1α by inhibiting prolyl hydroxylases.
Uniqueness
This compound is unique in its ability to mimic hypoxia by directly inhibiting prolyl hydroxylases, leading to the stabilization of HIF-1α. This makes it a valuable tool in research focused on understanding the cellular response to hypoxia and developing potential therapeutic applications .
Properties
IUPAC Name |
methyl 2-[(2-methoxy-2-oxoethyl)amino]-2-oxoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO5/c1-11-4(8)3-7-5(9)6(10)12-2/h3H2,1-2H3,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJOZDZCRHCODO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80339961 | |
Record name | DMOG | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80339961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89464-63-1 | |
Record name | DMOG | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80339961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 89464-63-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Dimethyloxaloylglycine and how does it interact with it?
A1: Dimethyloxaloylglycine primarily targets the family of prolyl hydroxylase domain-containing proteins (PHDs). [] These enzymes are responsible for hydroxylating the alpha subunit of hypoxia-inducible factors (HIFs), ultimately leading to their degradation under normoxic conditions. Dimethyloxaloylglycine competitively inhibits PHDs by mimicking their natural substrate, 2-oxoglutarate, thereby stabilizing HIFs and mimicking a hypoxic response. [, ]
Q2: What are the downstream consequences of Dimethyloxaloylglycine-mediated PHD inhibition?
A2: Inhibition of PHDs by Dimethyloxaloylglycine leads to the stabilization and activation of HIFs, particularly HIF-1α and HIF-2α. [, , ] This activation triggers the transcription of numerous genes involved in crucial cellular processes, including:
- Angiogenesis: VEGF, Flt-1, KDR/Flk-1 [, ]
- Glycolysis: Glucose transporter 1 (GLUT-1), Phosphoglycerate Kinase 1 [, ]
- Erythropoiesis: Erythropoietin (EPO) [, ]
- Cell proliferation and survival: [, ]
Q3: Dimethyloxaloylglycine induces a hypoxic response. What are the potential benefits of this in a therapeutic context?
A3: Inducing a hypoxic response with Dimethyloxaloylglycine can be beneficial in situations where enhancing these processes is desired, such as:
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